Kopexil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis Reagent

2,4-Diaminopyrimidine-3-oxide acts as a valuable organic synthetic reagent for the preparation of pyrimidines, a class of heterocyclic aromatic compounds with diverse applications in pharmaceuticals and materials science []. Its role lies in facilitating the formation of the pyrimidine ring structure, a crucial step in synthesizing various pyrimidine-based molecules.

Source

[] ChemicalBook, "2,4-Diamino pyrimidine-3-oxide | 74638-76-9",

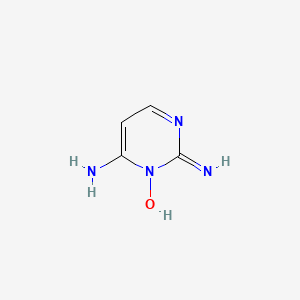

Kopexil, also known as diaminopyrimidine oxide or Aminexil, is a chemical compound that belongs to the class of N-oxides. It is structurally similar to minoxidil, a well-known treatment for hair loss. Kopexil is recognized for its potential in promoting hair growth, particularly in the treatment of alopecia. Unlike minoxidil, which was initially developed as an antihypertensive agent, Kopexil has not been approved for medical use in the United States or Europe but is often included in cosmetic formulations aimed at enhancing hair density and health .

Kopexil's chemical formula is , and it can exist in two tautomeric forms due to the presence of nitrogen atoms. Its mechanism of action remains largely undefined, but it is believed to enhance blood flow to hair follicles and may inhibit fibrosis around hair follicles by affecting enzymes like lysyl hydroxylase . The compound's reactivity primarily involves interactions with biological systems rather than classical

The synthesis of Kopexil typically involves the oxidation of a tertiary amine. Specific methods may vary, but one common approach includes reacting 2,4-diaminopyrimidine with an oxidizing agent under controlled conditions to yield diaminopyrimidine oxide. The process requires careful management of reaction conditions to ensure the desired product purity and yield .

Kopexil is primarily used in cosmetic products aimed at improving hair density and combating hair loss. It is often incorporated into topical formulations such as serums and lotions designed for scalp application. While not officially recognized as a pharmaceutical treatment for alopecia, its inclusion in personal care products highlights its perceived benefits in hair health .

Kopexil shares similarities with several other compounds used for hair growth promotion. Below are some notable comparisons:

| Compound | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Minoxidil | 2,4-diamino-6-piperidinopyrimidine-3-oxide | Vasodilator; enhances blood flow | Approved for medical use; more effective |

| Diaminopyrimidine | C4H6N4 | Similar vasodilatory effects | Precursor compound for Kopexil |

| Procapil | C17H26N2O3S | Inhibits DHT; strengthens hair follicle | Combines peptides with botanical extracts |

| Finasteride | C23H36N2O2 | 5-alpha-reductase inhibitor | Oral medication; targets hormonal pathways |

Kopexil's uniqueness lies in its formulation as a water-soluble derivative of diaminopyrimidine oxide, which may offer advantages in terms of skin compatibility and reduced irritation compared to other treatments like minoxidil . Despite its similarities with these compounds, Kopexil has not achieved the same level of clinical validation or regulatory approval.